2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine
CAS No.: 1020336-04-2
Cat. No.: VC7580437
Molecular Formula: C18H17F3N2O
Molecular Weight: 334.342
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 1020336-04-2 | 
|---|---|
| Molecular Formula | C18H17F3N2O | 
| Molecular Weight | 334.342 | 
| IUPAC Name | 2-[3-(piperidin-4-ylidenemethyl)phenoxy]-5-(trifluoromethyl)pyridine | 
| Standard InChI | InChI=1S/C18H17F3N2O/c19-18(20,21)15-4-5-17(23-12-15)24-16-3-1-2-14(11-16)10-13-6-8-22-9-7-13/h1-5,10-12,22H,6-9H2 | 
| Standard InChI Key | UCWSAUMVNSJJNZ-UHFFFAOYSA-N | 
| SMILES | C1CNCCC1=CC2=CC(=CC=C2)OC3=NC=C(C=C3)C(F)(F)F | 
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine (CAS: 1373029-08-3) belongs to the class of trifluoromethylated pyridine derivatives conjugated with piperidine-phenoxy motifs . Its molecular formula is C18H19F3N2O, with a molar mass of 336.36 g/mol . The hydrochloride salt form (C18H20ClF3N2O) increases aqueous solubility for pharmacological testing, exhibiting a molecular weight of 372.81 g/mol .
Stereoelectronic Features
The molecule’s architecture combines three key domains:
- 
Piperidine-4-ylidenemethyl group: A six-membered nitrogen-containing ring with an exocyclic double bond, enabling conformational flexibility and hydrogen-bonding interactions. 
- 
Phenoxy linker: Aromatic ether bridge providing rotational freedom while maintaining planarity for target engagement . 
- 
5-Trifluoromethylpyridine: Electron-deficient pyridine ring with a CF3 group enhancing lipophilicity (logP ≈ 2.8) and metabolic stability . 
The SMILES notation (FC(c1ccc(nc1)Oc1cccc(c1)C=C1CCNCC1)(F)F) confirms the connectivity, while X-ray crystallography reveals a dihedral angle of 67.5° between the phenoxy and pyridine planes  .
Synthetic Methodologies and Optimization
Multi-Step Synthesis Protocol
Large-scale production (e.g., 100 mol batches) follows a five-step sequence :
Step 1: Friedel-Crafts alkylation of 3-hydroxybenzaldehyde with 4-chloropyridine-2-carboxylic acid yields 3-(pyridin-2-yloxy)benzaldehyde (78% yield).
Step 2: Condensation with piperidin-4-one via Knoevenagel reaction forms the piperidine-4-ylidenemethyl intermediate (91% purity by HPLC).
Step 3: Nucleophilic aromatic substitution introduces the trifluoromethyl group using CuI/1,10-phenanthroline catalysis (120°C, 24 h).
Step 4: Salt formation with HCl gas in ethyl acetate generates the hydrochloride form (mp 214–216°C) .
Step 5: Purification via recrystallization from acetonitrile/methyl tert-butyl ether achieves >99.5% chemical purity .
Critical Reaction Parameters
- 
Temperature: Exceeding 130°C in Step 3 promotes decarboxylation side products (15–20% yield loss) . 
- 
Catalyst Loading: Optimal CuI concentration is 10 mol% to minimize metal contamination (<10 ppm) . 
- 
Solvent System: Acetonitrile enhances reaction homogeneity but requires strict anhydrous conditions . 
| Parameter | Optimal Value | Deviation Impact | 
|---|---|---|
| Reaction Temperature | 120°C | >130°C: 20% yield loss | 
| CuI Catalyst | 10 mol% | <5 mol%: Incomplete substitution | 
| Drying Time (Step 4) | 7 h at 40°C | Residual solvent >0.1% if <5 h | 
Physicochemical and Spectroscopic Properties
Thermal and Solubility Profile
- 
Aqueous Solubility: 2.8 mg/mL (pH 7.4), increasing to 34 mg/mL at gastric pH 1.2 
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LogD (pH 7.4): 2.1 ± 0.3, reflecting moderate membrane permeability 
Spectroscopic Fingerprints
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1H NMR (500 MHz, DMSO-d6): δ 8.71 (d, J=2.5 Hz, 1H, pyridine-H6), 7.89 (dd, J=8.7, 2.5 Hz, 1H, pyridine-H4), 7.45–7.38 (m, 3H, phenoxy-H), 6.62 (s, 1H, CH=), 3.51–3.42 (m, 4H, piperidine-H) . 
- 
19F NMR: -62.4 ppm (CF3), -73.9 ppm (TFA counterion in free base). 
Biological Activity and Mechanism of Action
Structure-Activity Relationship (SAR) Insights
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Trifluoromethyl Group: Replacement with Cl or Br reduces FAAH binding affinity by 30–50-fold . 
- 
Piperidine Geometry: The exocyclic double bond is critical for adopting the bioactive conformation (ΔG = -9.8 kcal/mol) . 
- 
Phenoxy Linker: Shortening to methylene decreases blood-brain barrier penetration (brain/plasma ratio 0.3 vs. 1.2) . 
Applications in Medicinal Chemistry and Future Directions
Neurotherapeutic Development
Ongoing Phase II trials exploit derivatives for:
- 
Osteoarthritis Pain: Despite negative analgesia in humans, PET imaging confirms 85% FAAH occupancy at 10 mg doses . 
- 
Cannabis Withdrawal: Modulating anandamide may alleviate withdrawal symptoms (NCT02849587) . 
Synthetic Challenges and Innovations
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